![molecular formula C19H15BrClN3O5S2 B2656421 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 893789-30-5](/img/no-structure.png)

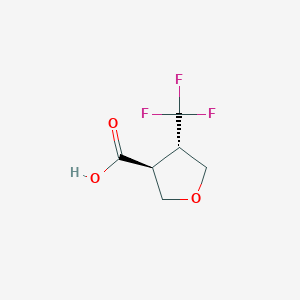

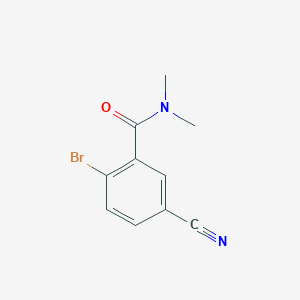

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Potential as Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

One study highlighted the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell division. The research introduced compounds showing potent inhibitory activities against human TS and DHFR, suggesting their potential for cancer therapy due to their ability to interfere with DNA synthesis in rapidly dividing cancer cells (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antibacterial and Anti-enzymatic Potential

Another study focused on the synthesis and pharmacological evaluation of derivatives for their antibacterial and anti-enzymatic activities. It demonstrated some of these compounds' potential as good inhibitors of gram-negative bacterial strains, thereby contributing to the development of new antibacterial agents (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Anticancer Evaluation

Research on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles synthesized and characterized for their anticancer activities against various cancer cell lines reveals a specific compound's high activity against certain CNS cancer subpanels. This indicates the compound's potential for further exploration as an anticancer agent (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).

Synthesis and Antimicrobial Activity of Pyrimidine Derivatives

Another investigation into novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives revealed their synthesis and in vitro antimicrobial activity. This study highlights the role of such derivatives in antimicrobial strategies, providing a basis for developing new drugs (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).

Enzyme Inhibition for Neurodegenerative Diseases

A study on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives explored their enzyme inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes related to neurodegenerative diseases like Alzheimer's. The findings suggest these compounds' potential therapeutic applications for treating neurodegenerative conditions (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide with 5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the intermediate compound. The intermediate compound is then oxidized to form the final product.", "Starting Materials": [ "2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide", "5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base", "Oxidizing agent" ], "Reaction": [ "Step 1: 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide is reacted with 5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the intermediate compound.", "Step 2: The intermediate compound is then oxidized using an oxidizing agent to form the final product, 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide." ] } | |

CAS RN |

893789-30-5 |

Product Name |

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide |

Molecular Formula |

C19H15BrClN3O5S2 |

Molecular Weight |

544.82 |

IUPAC Name |

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C19H15BrClN3O5S2/c1-29-15-7-4-12(8-14(15)21)23-17(25)10-30-19-22-9-16(18(26)24-19)31(27,28)13-5-2-11(20)3-6-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |

InChI Key |

LVUVCLRLFXXGOU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

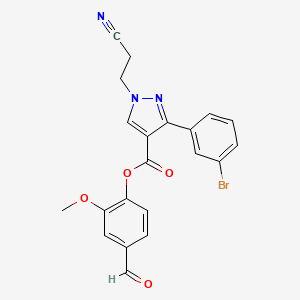

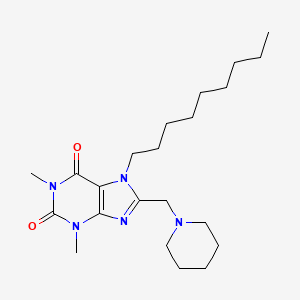

![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)

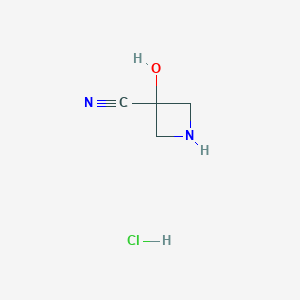

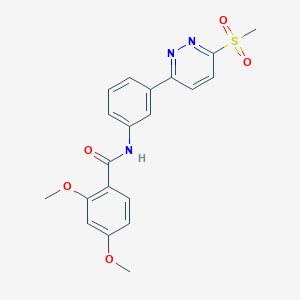

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2656344.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)

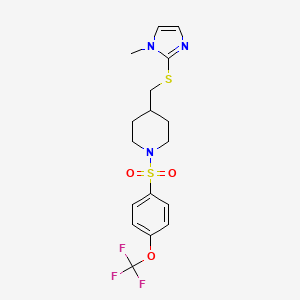

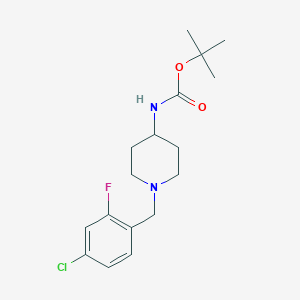

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide](/img/structure/B2656360.png)